molecular formula C17H15N5O4S B10881033 N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B10881033
M. Wt: 385.4 g/mol
InChI Key: NVIKGEJAENBEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a nitrophenyl group, a pyridyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions followed by coupling with the oxadiazole intermediate.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or hydrogen gas (H~2~) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(2-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
  • N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE lies in its specific structural configuration, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H15N5O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15N5O4S/c1-10-6-11(2)15(13(7-10)22(24)25)19-14(23)9-27-17-21-20-16(26-17)12-4-3-5-18-8-12/h3-8H,9H2,1-2H3,(H,19,23)

InChI Key

NVIKGEJAENBEAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.